molecular formula C24H22N2O3 B5524886 N'-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

Cat. No.: B5524886
M. Wt: 386.4 g/mol
InChI Key: BSZJHGYESGESAP-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phenoxy and acetohydrazide groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy and acetohydrazide groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenoxy and acetohydrazide derivatives.

Scientific Research Applications

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
  • N’-[(E)-(3,5-dimethylphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is unique due to its specific combination of phenoxy and acetohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-9-20-11-6-7-15-23(20)28-18-24(27)26-25-17-19-10-8-14-22(16-19)29-21-12-4-3-5-13-21/h2-8,10-17H,1,9,18H2,(H,26,27)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZJHGYESGESAP-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.